
5-Diazo-1,3-cyclopentadiene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Diazo-1,3-cyclopentadiene is a useful research compound. Its molecular formula is C5H4N2 and its molecular weight is 92.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthetic Applications
1.1 Carbene Generation and Reactivity
5-Diazo-1,3-cyclopentadiene can decompose to generate reactive carbene species upon thermal or photochemical activation. These carbenes can engage in various transformations:
- Cyclopropanation Reactions : Carbenes derived from this compound can react with alkenes to form cyclopropane derivatives, which are valuable building blocks in organic synthesis .
- Wolff Rearrangement : This reaction allows for the conversion of diazo compounds into ketenes or other functionalities. For example, the Wolff rearrangement of α-diazo cyclopentanones has been utilized to synthesize cyclobutane derivatives .
Photochemical Reactions
2.1 Photolysis and Product Formation
The photochemical properties of this compound enable it to undergo transformations that are not possible under thermal conditions:
- Synthesis of Dewar Arenes : The photolytic decomposition of diazo compounds can lead to the formation of Dewar arenes, which are important intermediates in organic synthesis .
- Fluorescent Dyes : The compound can be used to synthesize fluorescent dyes through photochemical pathways. For instance, the photolysis of diazo derivatives can yield products with extended conjugated systems that exhibit strong fluorescence properties .
Case Studies and Research Findings
3.1 Case Study: Cycloaddition Reactions
Recent studies have demonstrated the efficacy of this compound in [4 + 2] cycloaddition reactions:
- Intermolecular Cycloaddition : The compound has been shown to effectively participate in cycloaddition reactions with various dienophiles under mild conditions, yielding bicyclic products with high diastereoselectivity .
| Reaction Type | Conditions | Yield (%) | Diastereoselectivity |
|---|---|---|---|
| [4 + 2] Cycloaddition | Blue LED irradiation | 67 | >20:1 |
| Cyclopropanation | Thermal activation | Varies | High |
Material Science Applications
4.1 Polymer Chemistry
The unique reactivity of this compound makes it a candidate for use in polymer chemistry:
Eigenschaften
CAS-Nummer |
1192-27-4 |
|---|---|
Molekularformel |
C5H4N2 |
Molekulargewicht |
92.1 g/mol |
IUPAC-Name |
5-diazocyclopenta-1,3-diene |
InChI |
InChI=1S/C5H4N2/c6-7-5-3-1-2-4-5/h1-4H |
InChI-Schlüssel |
UETCMNDFHMOYSP-UHFFFAOYSA-N |
SMILES |
C1=CC(=[N+]=[N-])C=C1 |
Kanonische SMILES |
C1=CC(=[N+]=[N-])C=C1 |
Key on ui other cas no. |
1192-27-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















